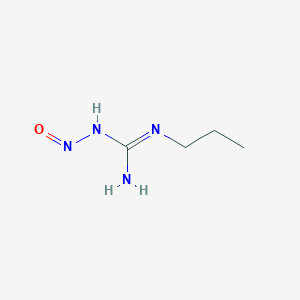

N-Nitroso-N''-propylguanidine

Description

Overview of N-Nitroso Compounds as Research Subjects

N-nitroso compounds (NOCs) represent a significant class of chemical carcinogens and mutagens that are subjects of extensive research. nih.gov These compounds are characterized by a nitroso group (-N=O) attached to a nitrogen atom. cabidigitallibrary.org They are broadly classified into two main groups: N-nitrosamines and N-nitrosamides. cabidigitallibrary.org N-nitrosamines are typically chemically stable under physiological conditions but require metabolic activation to exert their carcinogenic effects. cabidigitallibrary.orgmdpi.com In contrast, nitrosamides and related compounds can often act directly. nih.gov

The widespread presence of N-nitroso compounds and their precursors in the environment, including in certain foods, tobacco smoke, and industrial processes, makes them a key area of focus in cancer research. creeklifelureco.comtgjonesonline.co.ukcambridge.org Research into these compounds aims to elucidate their mechanisms of action, understand their chemical and biological properties, and evaluate their potential risks to human health. nih.govtgjonesonline.co.uk They serve as versatile tools for studying the fundamental processes of mutagenesis and carcinogenesis. nih.gov

Fundamental Research on DNA Alkylation and Carcinogenesis Mechanisms Initiated by N-Nitrosamines

The carcinogenic activity of N-nitroso compounds is primarily attributed to their ability to form potent electrophilic alkylating agents. nih.gov For N-nitrosamines, this process begins with metabolic activation, often mediated by cytochrome P450 (CYP) enzymes, through a process called α-hydroxylation. mdpi.com This enzymatic reaction leads to the formation of unstable intermediates that spontaneously decompose to yield diazonium ions. mdpi.comnih.gov

These highly reactive diazonium ions are the ultimate alkylating species that can covalently bind to nucleophilic sites on DNA bases. mdpi.com This process, known as DNA alkylation, results in the formation of DNA adducts. mdpi.com Common sites of alkylation on DNA bases include the N7 and O6 positions of guanine (B1146940) and the N3 position of adenine (B156593). mdpi.comresearchgate.net The formation of these DNA adducts, if not repaired by cellular mechanisms, can lead to miscoding during DNA replication, resulting in mutations. mdpi.com The accumulation of such mutations in critical genes is a key step in the initiation of carcinogenesis. nih.gov The study of how different N-nitroso compounds lead to specific patterns of DNA adducts provides crucial insights into their organ and species-specific carcinogenic effects. nih.gov

Contextualization of N-Nitroso-N''-propylguanidine within N-Nitrosamine Research

This compound, also known as N-Propyl-N'-nitro-N-nitrosoguanidine (PNNG), is a specific N-nitroso compound utilized in laboratory research. lookchem.comchemicalbook.com Unlike many nitrosamines that require enzymatic activation, certain N-nitroso compounds like this compound can generate reactive species under specific conditions, such as in aqueous solutions, making them valuable tools for mechanistic studies. nih.govacs.org

Specifically, this compound is used to generate the 1-propanediazonium (B14340374) ion. nih.govacs.org This allows researchers to study the direct effects of a primary diazonium ion on DNA and its components in a controlled manner, bypassing the complexities of metabolic activation. acs.orgresearchgate.net By reacting this compound with DNA nucleosides or the DNA polymer itself, scientists can analyze the resulting alkylation patterns and probe the factors that influence reaction site selectivity, such as DNA structure. nih.govacs.org These studies help to model the DNA-damaging events that initiate cancer and differentiate the chemical reactivity of alkylating agents. acs.org

Properties of this compound

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source(s) |

| Chemical Formula | C4H9N5O3 | echemi.comnih.gov |

| Molecular Weight | 175.146 g/mol | echemi.com |

| CAS Number | 13010-07-6 | chemicalbook.comechemi.com |

| Melting Point | 108-110 °C (decomposes) | lookchem.comchemicalbook.comechemi.com |

| Boiling Point | 295.8 °C at 760 mmHg | lookchem.comechemi.com |

| Density | 1.51 g/cm³ | lookchem.comechemi.com |

| Appearance | Not specified, but related compounds are colorless to pale yellow liquids. | cymitquimica.com |

| Synonyms | N-Propyl-N'-nitro-N-nitrosoguanidine, PNNG, 1-Propyl-3-nitro-1-nitrosoguanidine | chemicalbook.comechemi.com |

Detailed Research Findings on DNA Alkylation

Research utilizing this compound has provided significant insights into the mechanisms of DNA alkylation by primary diazonium ions. Studies have focused on reacting the 1-propanediazonium ion, generated from this compound in aqueous solutions, with purine (B94841) nucleosides (like deoxyguanosine and deoxyadenosine) and with both single-stranded and double-stranded DNA. nih.govacs.org

A key finding from these experiments is that the reaction yields both n-propylated and iso-propylated products at various heteroatoms on the DNA bases. nih.gov The formation of these two different types of products is a measure of the reaction mechanism, with n-propylation generally indicating an S(N)2-type displacement on the diazonium ion. nih.gov

When reacting with individual nucleosides, the yields of the three most abundant n-propyl adducts of guanine were found to be in the order O6 > N7 > N2. nih.gov For adenine, the order of n-propyl product yields was N1 > N7 > N3 > N6. nih.gov

Crucially, the research demonstrates that the structure of DNA significantly influences the selectivity of the alkylation sites. nih.govacs.org In reactions with double-stranded (duplex) DNA, a marked increase in selectivity for certain positions was observed compared to reactions with single nucleosides. nih.gov For example, the ratio of n-propylation to iso-propylation at the N7 position of guanine was much higher in duplex DNA than in single nucleosides, indicating that the DNA structure enhances the S(N)2 nucleophilicity at this site. nih.gov Reactions with single-stranded DNA generally showed selectivities that were intermediate between those of free nucleosides and duplex DNA. nih.gov These findings underscore the critical role of DNA's secondary structure in dictating the precise location of damage from alkylating agents. nih.govacs.org

Structure

3D Structure

Properties

CAS No. |

106984-35-4 |

|---|---|

Molecular Formula |

C4H10N4O |

Molecular Weight |

130.15 g/mol |

IUPAC Name |

1-nitroso-2-propylguanidine |

InChI |

InChI=1S/C4H10N4O/c1-2-3-6-4(5)7-8-9/h2-3H2,1H3,(H3,5,6,7,9) |

InChI Key |

ARBYVFXPTALOGK-UHFFFAOYSA-N |

Canonical SMILES |

CCCN=C(N)NN=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Generation of N Nitroso N Propylguanidine

Conventional Synthetic Pathways for N-Nitrosamines

The most established method for synthesizing N-nitrosamines involves the reaction of a secondary amine with a nitrosating agent. researchgate.net This process typically utilizes sodium nitrite (B80452) (NaNO₂) in an acidic medium. researchgate.netresearchgate.net The acid protonates the nitrite ion to form nitrous acid (HNO₂) in situ, which is the active species responsible for the nitrosation of the amine. researchgate.netcardiff.ac.uk

Beyond the use of sodium nitrite with strong acids, various other nitrosating systems have been developed. These include combinations of sodium nitrite with:

Brønsted acids researchgate.net

Lewis acids researchgate.net

Formaldehyde researchgate.net

Acetic anhydride (B1165640) researchgate.net

N-chlorosuccinimide researchgate.net

Alternative nitrosating agents have also been employed to facilitate this transformation under different conditions. These reagents can be hazardous and include dinitrogen trioxide (N₂O₃), dinitrogen tetroxide (N₂O₄), alkyl nitrites like tert-butyl nitrite (TBN), and nitrosonium tetrafluoroborate (B81430) (NOBF₄). cardiff.ac.uksci-hub.seresearchgate.net The use of TBN under solvent-free conditions has been noted for its broad substrate scope and tolerance of sensitive functional groups. researchgate.net

| Nitrosating Agent System | Description |

| Sodium Nitrite (NaNO₂) + Acid | The most common method, forming nitrous acid (HNO₂) in situ for nitrosation. researchgate.netcardiff.ac.uk |

| tert-Butyl Nitrite (TBN) | Used under solvent, metal, and acid-free conditions, offering excellent yields. researchgate.net |

| Dinitrogen Tetroxide (N₂O₄) | A powerful nitrosating agent, though hazardous. cardiff.ac.uk |

| p-Toluenesulfonic acid (p-TSA) + NaNO₂ | A novel nitrosating system for mild, heterogeneous N-nitrosation. researchgate.net |

Non-Conventional Approaches in N-Nitrosamine Synthesis

In an effort to develop more environmentally benign and safer synthetic routes, non-conventional methodologies have been explored. cardiff.ac.uk These include electrochemical and photochemical approaches.

Electrochemical synthesis offers a milder, acid-free alternative for N-nitrosation. cardiff.ac.ukresearchgate.net This technique typically involves the anodic oxidation of a nitrite source, such as sodium nitrite or potassium nitrite, to generate the necessary nitrosating species. cardiff.ac.ukresearchgate.net In some setups, nitromethane (B149229) (CH₃NO₂) has been successfully used as the nitrosation reagent under metal-free and oxidant-free conditions. rsc.org

A common electrochemical setup utilizes an undivided flow cell with a graphite (B72142) anode and a nickel cathode. cardiff.ac.ukresearchgate.net The secondary amine in a solvent like acetonitrile (B52724) and an aqueous solution of sodium nitrite are passed through the cell. researchgate.net A constant current is applied, leading to the one-electron anodic oxidation of the nitrite ion to form nitrogen monoxide (NO•) radicals. researchgate.net These radicals can then lead to the formation of the N-nitrosamine. This method avoids the need for harsh acids or other toxic reagents and can produce N-nitrosamines in high yields. cardiff.ac.ukresearchgate.net

Table 2: Key Features of Electrochemical N-Nitrosamine Synthesis

| Feature | Description | Reference |

|---|---|---|

| Methodology | Continuous-flow or batch electrochemical cell. | cardiff.ac.ukresearchgate.net |

| Reagents | Secondary amine, sodium nitrite (serves as reagent and electrolyte). | researchgate.netresearchgate.net |

| Conditions | Acid- and oxidant-free, often at ambient temperature. | researchgate.net |

| Mechanism | Anodic oxidation of nitrite ion provides NO• radicals. | researchgate.net |

| Advantages | Milder conditions, avoids toxic reagents, high yields (up to 99%). | cardiff.ac.ukresearchgate.net |

Photochemical methods for N-nitrosamine synthesis are less explored but present a unique pathway. cardiff.ac.uk One reported approach involves a trans-nitrosation reaction under photochemical conditions. cardiff.ac.uk In this specific example, the nitroso group from N-nitrosodiphenylamine was transferred to N,N'-dimethylbenzene-1,2-diamine. cardiff.ac.uk

More commonly, photochemistry is studied in the context of N-nitrosamine degradation. UV irradiation of N-nitrosamines in neutral media can cause a facile cleavage of the N-N bond, generating an aminyl radical and nitric oxide (NO). nih.govnih.gov In the absence of radical scavengers, the parent nitrosamine (B1359907) can rapidly reform. nih.gov However, if a trapping agent like oxygen is present, the reaction proceeds efficiently, leading to the formation of the corresponding N-nitramine. nih.gov This nitramine product itself is photolabile and can undergo further cleavage. nih.govacs.org

Chemical Generation of Reactive Intermediates from N-Nitroso-N''-propylguanidine in Aqueous Environments

The compound N'-nitro-N-nitroso-N-propylguanidine (NNPG), a derivative of the title compound, is known to decompose in aqueous solutions to generate highly reactive electrophilic species. researchgate.net This reactivity is central to its biological effects.

In aqueous solutions, NNPG decomposes to generate the 1-propanediazonium (B14340374) ion (CH₃CH₂CH₂N₂⁺). researchgate.net This reactive intermediate is a key product of the decomposition process. The generation of this ion from NNPG has been utilized in synthetic organic chemistry, for instance, in the preparation of diazopropane (B8614946) for esterification reactions. prepchem.com The 1-propanediazonium ion is a potent alkylating agent, and its formation is a critical step in the mechanism by which compounds like NNPG interact with biological macromolecules. researchgate.net

The decomposition of N-nitroso compounds like NNPG is the source of their reactivity. The formation of the 1-propanediazonium ion is the primary event leading to the generation of an electrophilic species. researchgate.net An electrophile is a chemical species that is attracted to electrons and participates in a chemical reaction by accepting an electron pair. The 1-propanediazonium ion is a powerful electrophile that can react with nucleophiles, such as specific sites on DNA bases. researchgate.net

Molecular Mechanisms of Interaction with Biological Macromolecules

DNA Alkylation and Adduct Formation Triggered by N-Nitroso-N'-propylguanidine

The interaction of N-Nitroso-N'-propylguanidine with DNA is primarily characterized by alkylation, a process involving the covalent attachment of an alkyl group to the DNA molecule. This process leads to the formation of DNA adducts, which can disrupt the normal structure and function of DNA.

Characterization of DNA Adducts Formed on Purine (B94841) Bases (e.g., Guanine (B1146940), Adenine)

N-nitroso compounds are known to alkylate DNA, forming various adducts. ucl.ac.uk The 1-propanediazonium (B14340374) ion, generated from N'-nitro-N-nitroso-N-propylguanidine, reacts with the purine nucleosides deoxyguanosine (dGuo) and deoxyadenosine (B7792050) (dAdo). nih.govacs.org In reactions with nucleosides, both n-propylation and iso-propylation products are observed at all heteroatoms. nih.govacs.org

For guanine, the yields of the three most abundant n-propyl adducts follow the order O6 > N7 > N2. nih.govacs.org For adenine (B156593), the order of yields for N-propyl products is N1 > N7 > N3 > N6. nih.govacs.org The formation of O6-alkylguanine is particularly significant as it is a highly mutagenic lesion. ucl.ac.uk

Table 1: Relative Yields of n-Propyl Adducts on Purine Nucleosides

| Purine Base | Adduct Position | Relative Yield Ratio |

|---|---|---|

| Guanine | O6 : N7 : N2 | 9.0 : 6.4 : 1 |

| Adenine | N1 : N7 : N3 : N6 | 2.5 : 1.8 : 1.1 : 1 |

Data sourced from reactions of the 1-propanediazonium ion with dGuo and dAdo nucleosides. nih.govacs.org

Site Selectivity of Alkylation on DNA Nucleobases

The structure of DNA plays a crucial role in determining the site selectivity of alkylation by the primary diazonium ions generated from compounds like N'-nitro-N-nitroso-N-propylguanidine. nih.govacs.org While reactions with individual nucleosides show a broad range of alkylation sites, the selectivity changes significantly in the context of single- and double-stranded DNA. nih.govacs.org

In duplex DNA, a much higher selectivity is observed. For instance, the ratio of n-propylated to iso-propylated products (P(n)/P(i)), which indicates the enhancement of SN2 displacement, is significantly different for various sites on guanine (N7, O6, and N2) and adenine (N3 and N7) within the double helix structure. nih.govacs.org This suggests that the DNA structure itself directs the attacking electrophile to specific nucleophilic sites. nih.govacs.org

Table 2: Site Selectivity of Propylation in Duplex DNA

| Nucleobase | Position | P(n)/P(i) Ratio |

|---|---|---|

| Guanine | N7 | 30 |

| Guanine | O6 | 21 |

| Guanine | N2 | 0.9 |

| Adenine | N3 | 11 |

| Adenine | N7 | 8 |

P(n)/P(i) represents the ratio of n-propylated to iso-propylated products. nih.govacs.org

Role of Diazonium Ions and Carbocations as Ultimate DNA-Reactive Species

The biological activity of N-nitroso compounds is generally attributed to their metabolic activation, which generates highly reactive electrophilic species. acs.org The prevailing hypothesis for simple dialkylnitrosamines involves enzymatic α-hydroxylation, leading to the formation of an alkyldiazonium ion. acs.orgacs.org This diazonium ion is a potent alkylating agent that can directly react with nucleophilic sites on DNA. acs.orgdtic.mil

Alternatively, the diazonium ion can decompose to form a carbocation, which can also alkylate DNA. dtic.millibretexts.org The formation of both n-propyl and isopropyl products from the 1-propanediazonium ion suggests the involvement of both direct SN2 reaction from the diazonium ion and SN1 reaction via a carbocation intermediate. nih.govacs.org However, studies on the alkylation of guanine suggest that the alkyldiazonium ion is the more likely ultimate mutagenic species. dtic.mil The reaction is believed to proceed through a two-step mechanism where the diazonium ion first attacks the O6 position of guanine, followed by deprotonation at the N1 position. dtic.mil

Investigating the Stability and Repair Kinetics of N-Nitroso-N'-propylguanidine-Induced DNA Adducts

The persistence of DNA adducts is a critical factor in their biological consequences. O6-alkylguanine and O4-alkylthymine are particularly noted for their mutagenicity, and a correlation exists between their formation, persistence, and carcinogenesis in animal models. ucl.ac.uk Cells possess repair mechanisms to counteract the damaging effects of DNA alkylation. ucl.ac.uk

Enzymes such as O6-alkylguanine-DNA alkyltransferases are responsible for repairing these lesions. ucl.ac.uk The stability and repair of DNA adducts can be influenced by the local DNA sequence. ucl.ac.uk For example, the repair rate of O6-methylguanine has been shown to vary depending on the flanking DNA sequence, which may be due to conformational differences in the DNA containing the adduct. ucl.ac.uk In some cases, extensive repair of certain adducts, such as N1-adducts on adenine, is observed in vivo, indicating efficient cellular repair processes. umn.edu

Interactions with Enzyme Systems: Guanylate Cyclase Modulation by N'-Nitro-N-nitroso-N-propylguanidine (NNPG)

Beyond direct DNA damage, certain N-nitroso compounds can also interact with and modulate the activity of key cellular enzymes, such as guanylate cyclase.

Activation of Rat Hepatic Guanylate Cyclase in Research Models

N'-Nitro-N-nitroso-N-propylguanidine (NNPG) has been shown to activate guanylate cyclase (EC 4.6.1.2) in rat hepatic tissue. nih.gov This enzyme catalyzes the production of cyclic guanosine (B1672433) 3',5'-monophosphate (cGMP), a second messenger involved in various cellular processes, including cell growth. nih.gov The activation of guanylate cyclase by nitroso carcinogens is a significant finding, as it suggests a potential mechanism by which these compounds can influence cellular signaling pathways. nih.govpnas.org The activation of soluble guanylate cyclase by nitric oxide (NO) is a well-established signaling pathway, and it is thought that some nitroso compounds may exert their effects through NO-related mechanisms. marlettalab.org

Fundamental Research into Genotoxicity Induction Pathways

The genotoxicity of N-Nitroso-N''-propylguanidine stems from its ability to act as a potent alkylating agent, directly damaging the molecular structure of DNA. Unlike many nitrosamines that require metabolic activation by cytochrome P450 enzymes to become reactive, N-nitroso compounds like nitrosoguanidines can generate alkylating species spontaneously under physiological conditions. mdpi.commdpi.comresearchgate.net

The primary mechanism of genotoxicity for NNPG involves its decomposition in aqueous solutions to form the highly reactive 1-propanediazonium ion. nih.govacs.org This electrophilic intermediate readily attacks nucleophilic sites on DNA bases, leading to the formation of covalent DNA adducts. mdpi.comnih.gov The formation of these adducts alters the structure of DNA, which can lead to mutations during DNA replication and transcription if not repaired, ultimately contributing to carcinogenesis. dntb.gov.uanih.gov

Detailed studies have elucidated the specific sites of DNA alkylation by the 1-propanediazonium ion derived from NNPG. Research involving the reaction of this ion with purine nucleosides (deoxyguanosine and deoxyadenosine) and with both single- and double-stranded DNA revealed distinct patterns of propylation. nih.govacs.org

In reactions with free deoxyguanosine (dGuo), the primary sites of n-propylation were O⁶, N7, and N², with the yields being in the ratio of 9.0:6.4:1, respectively. For deoxyadenosine (dAdo), the order of product yields was N1 > N7 > N3 > N⁶. nih.gov However, the structure of DNA itself significantly influences the site selectivity. When reacting with double-stranded DNA, a marked increase in selectivity for certain positions was observed. For instance, the ratio of n-propylation at the N7 position of guanine versus the N² position was 30, a significant increase compared to the reaction with the free nucleoside. nih.gov This indicates that the DNA duplex structure enhances the SN2 nucleophilicity of specific atoms within the base pairs. nih.govacs.org

| DNA Target | Base | Alkylation Site | Relative Product Yield / Selectivity Ratio |

|---|---|---|---|

| Deoxyguanosine (dGuo) Nucleoside | Guanine | O⁶ | 9.0 (relative to N²) |

| N7 | 6.4 (relative to N²) | ||

| N² | 1.0 (reference) | ||

| Double-Stranded DNA | Guanine | N7 | P(n)/P(i) = 30 |

| O⁶ | P(n)/P(i) = 21 | ||

| N² | P(n)/P(i) = 0.9 | ||

| Double-Stranded DNA | Adenine | N3 | P(n)/P(i) = 11 |

| N7 | P(n)/P(i) = 8 | ||

| P(n)/P(i) represents the ratio of n-propylated to iso-propylated products, indicating the enhancement of SN2 displacement. |

The cellular response to such DNA alkylation damage involves the activation of complex DNA repair pathways. The primary mechanisms for repairing the types of lesions created by NNPG include base excision repair (BER), which removes damaged bases, and direct damage reversal by enzymes like O⁶-methylguanine-DNA methyltransferase (MGMT), which can remove alkyl groups from the O⁶ position of guanine. dntb.gov.uanih.govunimedizin-mainz.de If these repair pathways are overwhelmed or deficient, the persistent DNA adducts can lead to the fixation of mutations and genomic instability, which are hallmarks of cancer. mdpi.comunimedizin-mainz.de

Experimental Methodologies for Investigating N Nitroso N Propylguanidine S Biological Effects

In Vitro Cell Culture Models for Mechanistic Studies

In vitro models are crucial for initial screening and for dissecting the molecular mechanisms by which substances like N-Nitroso-N''-propylguanidine may exert their effects. These systems allow for controlled exposure and the use of specific cell types to investigate mutagenicity and DNA damage.

Bacterial Mutagenicity Assays (e.g., Ames Test) for this compound and Analogues

The bacterial reverse mutation assay, commonly known as the Ames test, is a primary tool for evaluating the mutagenic potential of chemical compounds. lhasalimited.orglhasalimited.org It utilizes specific strains of bacteria, such as Salmonella typhimurium and Escherichia coli, that are engineered to be unable to synthesize an essential amino acid. lhasalimited.org Mutagenic compounds can cause a reverse mutation, allowing the bacteria to grow in an amino acid-deficient medium.

For N-nitrosamines, including analogues of this compound, enhanced testing conditions for the Ames assay are often recommended. europa.eu This is due to the fact that some N-nitrosamines show reduced sensitivity under standard conditions. europa.eu Research has shown that variations in the test protocol, such as the type of metabolic activation system, bacterial strain selection, and whether a pre-incubation or plate incorporation method is used, can influence the assay's performance. lhasalimited.orgnih.gov Studies have indicated that for many N-nitrosamines, the pre-incubation method is preferred. europa.eu

The Ames test can detect both base pair substitution and frameshift mutations. For instance, in a study on N-nitroso propranolol (B1214883) (NNP), concentration-dependent mutations were observed in Salmonella typhimurium strains TA1535 and TA100, which detect base pair substitutions, and in the TA98 strain, which detects frameshift mutations. nih.gov Similarly, research on other N-nitroso compounds has utilized strains like TA102 and TA104 to detect damage at A-T base pairs, suggesting that adenine (B156593) or thymine (B56734) DNA adducts can be important premutagenic lesions. nih.gov The selection of appropriate bacterial strains is therefore critical for comprehensively assessing the mutagenic profile of a given N-nitroso compound.

| Bacterial Strain | Type of Mutation Detected | Relevance to N-Nitrosamine Testing |

|---|---|---|

| S. typhimurium TA98 | Frameshift mutations | Used to detect frameshift-inducing potential of nitrosamines. nih.gov |

| S. typhimurium TA100 | Base pair substitutions | Commonly used to detect base substitution mutagens. nih.govnih.gov |

| S. typhimurium TA1535 | Base pair substitutions | Sensitive to base substitution mutagens. nih.govusp.org |

| S. typhimurium TA102/TA104 | Damage at A-T base pairs | Can indicate the formation of adenine or thymine DNA adducts. nih.gov |

| E. coli WP2 uvrA (pKM101) | Various mutations | Part of the recommended panel for comprehensive mutagenicity testing of nitrosamines. europa.euusp.org |

Mammalian Cell Line Systems (e.g., Human Lymphoblastoid TK6 cells, HepaRG cells, Chinese Hamster Ovary (CHO) cells)

Mammalian cell lines offer a more biologically relevant system than bacteria for studying the effects of compounds in a human-like cellular environment.

Human Lymphoblastoid TK6 cells: These cells are widely used in genotoxicity testing. coresta.org TK6 cells are p53-proficient, which is an advantage over some other rodent cell lines. coresta.org They can be used in assays to measure micronucleus formation and gene mutations. nih.gov To overcome the limitation of their low metabolic capacity, TK6 cells have been engineered to express specific human cytochrome P450 (CYP) enzymes, such as CYP2A6. nih.govusp.org This allows for the investigation of the role of specific enzymes in the metabolic activation of N-nitrosamines to genotoxic species. nih.govnih.gov For example, studies have shown that N-nitroso propranolol can induce micronuclei and gene mutations in TK6 cells in the presence of a metabolic activation system. nih.gov

HepaRG cells: These human liver-derived cells are metabolically competent, with a metabolic capacity comparable to that of primary human hepatocytes. nih.govresearchgate.net This makes them particularly useful for studying compounds that require metabolic activation to become genotoxic. nih.govresearchgate.net HepaRG cells can be cultured in both two-dimensional (2D) monolayers and three-dimensional (3D) spheroids. nih.govresearchgate.netfda.gov The 3D spheroid model often exhibits higher levels of CYP activity and can be more sensitive in detecting the genotoxicity of some nitrosamines compared to 2D cultures. nih.govresearchgate.netfda.gov These cells have been used to assess DNA damage (e.g., via the Comet assay) and chromosomal damage (e.g., via the micronucleus assay) induced by various nitrosamines. nih.govfda.govnih.gov

Chinese Hamster Ovary (CHO) cells: CHO cells have a long history of use in genetic toxicology. nih.govnih.gov They are used to assess various endpoints of genetic damage, including chromosome aberrations, sister chromatid exchange, and gene mutations. nih.gov Studies with N-nitrosopeptides have shown that these compounds can induce dose-dependent increases in these genetic damage indices in CHO cells, indicating they are direct-acting mutagens in this system. nih.gov Like other cell lines with limited metabolic capacity, CHO cells often require an external source of metabolic activation for testing compounds like N-nitrosamines.

| Cell Line | Origin | Key Features in N-Nitrosamine Research | Common Endpoints |

|---|---|---|---|

| Human Lymphoblastoid TK6 cells | Human B-lymphoblastoid | p53-proficient; can be engineered to express specific human CYP enzymes. nih.govcoresta.orgnih.gov | Gene mutation, micronucleus formation. nih.gov |

| HepaRG cells | Human liver | Metabolically competent; can be cultured in 2D and 3D models. nih.govresearchgate.net 3D models show enhanced sensitivity for some nitrosamines. nih.govresearchgate.netfda.gov | DNA damage (Comet assay), micronucleus formation. nih.govfda.govnih.gov |

| Chinese Hamster Ovary (CHO) cells | Chinese hamster ovary | Established model for genetic toxicology. nih.govnih.gov | Chromosome aberrations, sister chromatid exchange, gene mutation. nih.gov |

Utilization of Exogenous Metabolic Activation Systems (e.g., Liver S9 Fractions from Rodents)

Many in vitro test systems, such as the Ames test and certain mammalian cell lines, have limited intrinsic metabolic capabilities. nih.govresearchgate.net Since many N-nitrosamines require metabolic activation to exert their mutagenic effects, these assays are often performed in the presence of an exogenous metabolic activation system. nih.govresearchgate.net The most commonly used system is the S9 fraction, which is a post-mitochondrial supernatant prepared from the liver homogenate of rodents, typically rats or hamsters. europa.eunih.gov This fraction contains a variety of drug-metabolizing enzymes, including cytochrome P450s. nih.gov

For the testing of N-nitrosamines, there has been considerable research into optimizing the S9 system. Concerns have been raised that the standard Ames test using 10% rat liver S9 may not be sensitive enough for all nitrosamines. lhasalimited.orgnih.gov As a result, regulatory agencies and researchers have recommended the use of enhanced conditions. lhasalimited.orgeuropa.eu These enhancements often involve using a higher concentration of S9 (e.g., 30%) and utilizing S9 from hamsters in addition to rats. lhasalimited.orgeuropa.eu Hamster liver S9 has been found to be more effective than rat liver S9 for the bio-transformation of some nitrosamines into reactive mutagens. nih.govusp.orghesiglobal.org The rodents used for S9 preparation are often pre-treated with enzyme inducers, such as a combination of phenobarbital (B1680315) and β-naphthoflavone, to increase the activity of the metabolic enzymes. europa.eu However, some research suggests that for certain applications, uninduced hamster S9 can also be effective. nih.gov The choice of S9 species and concentration can significantly impact the sensitivity and specificity of the mutagenicity test. lhasalimited.org

Application of 2D and 3D Cell Culture Models for DNA Damage Assessment

The assessment of DNA damage is a key component of investigating the genotoxicity of compounds like this compound. Both two-dimensional (2D) and three-dimensional (3D) cell culture models are employed for this purpose, each with its own advantages.

2D cell cultures, where cells are grown as a monolayer on a flat surface, have been the traditional method for in vitro studies. nih.gov They are used in assays like the Comet assay to measure DNA strand breaks and in immunofluorescence assays to visualize DNA damage response proteins. nih.govnih.gov

In recent years, 3D cell culture models, such as spheroids and organoids, have gained prominence as they more closely mimic the in vivo environment, including cell-cell and cell-matrix interactions. nih.govresearchgate.netfda.govnih.gov For genotoxicity testing of nitrosamines, 3D models of metabolically competent cells like HepaRG have shown significant advantages. nih.govresearchgate.netfda.gov Studies have demonstrated that 3D HepaRG spheroids possess higher levels of cytochrome P450 enzyme activity compared to their 2D counterparts. nih.govresearchgate.net This enhanced metabolic capacity can lead to greater sensitivity in detecting DNA damage induced by nitrosamines that require metabolic activation. nih.govresearchgate.netfda.gov For example, a study on eight different nitrosamines found that all eight induced DNA damage in 3D HepaRG spheroids, whereas only three showed a positive response in 2D cultures. nih.govfda.gov This suggests that 3D models may be a more reliable in vitro system for assessing the genotoxic risk of this class of compounds.

Animal Models in Mechanistic Genotoxicity and DNA Adduct Studies

While in vitro models are invaluable for screening and mechanistic studies, animal models remain essential for understanding the in vivo effects of compounds, including their metabolism, distribution, and carcinogenicity in a whole-organism context.

Rodent Models (e.g., Rats, Syrian Golden Hamsters, Mice) in N-Nitrosamine Research

Rodent models have been extensively used to study the carcinogenicity of N-nitrosamines. researchgate.netfda.gov The choice of species can be critical, as there can be sharp interspecies differences in response to these compounds. oup.com

Rats: Rats are a commonly used model in cancer research. For example, N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) has been used to induce precancerous lesions and gastric cancer in rats, providing a model to study the development of these conditions. nih.gov The N-methyl-N-nitrosourea (MNU)-induced rat mammary tumor model is another widely used system that mimics aspects of human breast cancer. amegroups.org

Syrian Golden Hamsters: This species is particularly susceptible to the carcinogenic effects of certain nitrosamines on the pancreas and respiratory tract. nih.govoup.com For instance, N-nitrosobis(2-hydroxypropyl)amine (BHP) can induce pancreatic ductal adenocarcinoma in Syrian golden hamsters, and this model has been used to study the progression of the disease. nih.gov Similarly, di-n-propylnitrosamine has been shown to cause tumors in the respiratory system of these animals. oup.com The unique susceptibility of the Syrian golden hamster to pancreatic carcinogens has made it a valuable model for studying this type of cancer. oup.com

Mice: Mice are another important model in nitrosamine (B1359907) research. For example, N-Ethyl-n-nitrosourea has been used to induce leukemia in mice, allowing for the study of this disease and potential therapeutic interventions. dovepress.com

These animal models allow for the investigation of long-term outcomes like tumor development and for studies on the formation of DNA adducts in various tissues, providing crucial data for human health risk assessment. nih.gov

Quantification of this compound-Induced DNA Adducts in Animal Tissues

The quantification of DNA adducts—covalent modifications to DNA—is a cornerstone of assessing the carcinogenic potential of N-nitroso compounds. These adducts can disrupt normal cellular processes and initiate carcinogenesis if not repaired. nih.gov Various analytical methods, including 32P-postlabeling, immunoassays, and mass spectrometry (MS), are employed to detect and quantify these lesions in DNA from animal tissues. nih.govugent.be MS-based techniques, in particular, offer high specificity and sensitivity for identifying the precise chemical structure of adducts. ugent.bemdpi.com

In a key study investigating the reactivity of the 1-propanediazonium (B14340374) ion, which is generated from N'-nitro-N-nitroso-N-propylguanidine, researchers used liquid chromatography/mass spectrometry (LC/MS) to analyze the reaction products with DNA nucleosides. acs.org This method allows for the separation and precise identification of different alkylated products. The study revealed the formation of both n-propyl and isopropyl adducts at various positions on the purine (B94841) bases guanine (B1146940) (Gua) and adenine (Ade). acs.org

The analysis showed that for guanine, the yields of the three most abundant n-propyl adducts were in the order of O6 > N7 > N2. acs.org For adenine, the order of n-propyl product yields was N1 > N7 > N3 > N6. acs.org The formation of these specific adducts demonstrates the chemical's ability to directly alkylate DNA, a critical step in mutagenesis.

Table 1: Relative Yields of n-Propyl Adducts on Purine Bases Data derived from reactions of the 1-propanediazonium ion with nucleosides, as determined by LC/MS. acs.org

| Target Base | Adduct Position | Relative Yield Ratio |

|---|---|---|

| Guanine | O6-propylguanine | 9.0 |

| N7-propylguanine | 6.4 | |

| N2-propylguanine | 1 | |

| Adenine | N1-propyladenine | 2.5 |

| N7-propyladenine | 1.8 | |

| N3-propyladenine | 1.1 | |

| N6-propyladenine | 1 |

Advanced Techniques for Assessing Genotoxicity in Research Settings

Beyond the direct quantification of adducts, a battery of genotoxicity tests is used to evaluate the biological consequences of DNA damage. These assays measure endpoints ranging from single-gene mutations to large-scale chromosomal alterations.

Gene Mutation Assays (e.g., Ames Test, Gene Mutations in Mammalian Cells)

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method for screening the mutagenic potential of chemical compounds. lhasalimited.orgnih.gov The test uses specific strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) that are engineered with mutations in genes required to synthesize an essential amino acid. lhasalimited.org A positive test result occurs when the chemical causes a reverse mutation, allowing the bacteria to grow in an amino-acid-deficient medium. nih.gov

For N-nitroso compounds, the Ames test protocol often requires modification because many of these chemicals are not directly mutagenic and require metabolic activation to exert their effects. researchgate.netresearchgate.net Studies have shown that using liver extracts (S9 fractions) from hamsters is often more effective than rat liver S9 for bio-transforming nitrosamines into their reactive, mutagenic forms. researchgate.netnih.gov Research to optimize the Ames test for this class of compounds has shown that using a 30% hamster liver S9 fraction can significantly improve the sensitivity for detecting mutagenic nitrosamines. lhasalimited.org While a positive Ames test indicates mutagenic potential, a negative result may lead to further testing using in vivo assays to confirm the lack of genotoxic activity. nihs.go.jp

Chromosomal Damage Assays (e.g., In Vitro Micronucleus Test, Chromosomal Aberrations)

To assess damage at the chromosomal level, researchers utilize assays that detect either breaks in chromosomes (clastogenicity) or changes in chromosome number (aneugenicity).

The in vitro micronucleus test is a preferred method for assessing chromosome damage. crpr-su.se Micronuclei are small, extra-nuclear bodies that form during cell division when chromosome fragments or whole chromosomes lag behind and are not incorporated into the daughter nuclei. crpr-su.secriver.com Their presence is a reliable indicator of genotoxic events. Studies on related N-nitroso compounds, such as N-nitrosodi-n-propylamine, have demonstrated dose-dependent increases in micronucleated hepatocytes in rats, indicating the effectiveness of this assay for detecting in vivo genotoxicity. nih.gov

The chromosomal aberration assay provides a direct visualization of structural changes to chromosomes, such as breaks, gaps, and exchanges. nih.govijpsr.info Metaphase cells are examined microscopically to identify these abnormalities. mdpi.com Research from as early as 1975 showed that N-nitroso compounds could induce chromosomal aberrations in rat lymphocytes, establishing this as a valid endpoint for screening these chemicals. nih.gov

DNA Strand Breakage Assays (e.g., High-Throughput CometChip Platform)

The comet assay is a versatile and sensitive method for detecting DNA strand breaks in individual eukaryotic cells. nih.gov In this technique, cells are embedded in agarose (B213101) on a slide, lysed, and then subjected to electrophoresis. rndsystems.com Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail" shape. The intensity and length of the tail are proportional to the amount of DNA damage. researchgate.net

The CometChip platform is a high-throughput version of this assay, enabling the parallel analysis of up to 96 samples on a single slide. rndsystems.comnih.gov This platform has been successfully used to detect DNA damage induced by the N-nitrosamine NDMA in various mouse tissues, including the liver, lung, and kidney. nih.govnih.gov The CometChip can also be modified with specific DNA repair enzymes to detect particular types of base damage, further increasing its utility. nih.gov This technology is a powerful tool for quantifying DNA damage and monitoring its repair over time in different tissues. nih.gov

Table 2: Overview of Genotoxicity Assays for N-Nitroso Compounds

| Assay Type | Specific Test Example | Biological Endpoint Measured | Key Finding for N-Nitroso Compounds |

|---|---|---|---|

| Gene Mutation | Ames Test | Base pair substitutions and frameshift mutations in bacteria. nih.gov | Mutagenicity is often dependent on metabolic activation, with hamster liver S9 being particularly effective. nih.govlhasalimited.org |

| Chromosomal Damage | In Vitro Micronucleus Test | Formation of micronuclei from chromosome fragments or whole chromosomes. criver.com | N-nitrosodi-n-propylamine induces micronuclei in rat hepatocytes in a dose-dependent manner. nih.gov |

| Chromosomal Damage | Chromosomal Aberration Assay | Structural chromosome damage (breaks, gaps, exchanges). ijpsr.info | N-nitroso compounds are known to induce chromosomal aberrations in rat lymphocytes. nih.gov |

| DNA Strand Breakage | CometChip Assay | Direct single- and double-strand DNA breaks. nih.gov | The platform effectively quantifies DNA damage and repair in multiple tissues following exposure to nitrosamines like NDMA. nih.gov |

Investigations into Alterations of DNA Methylation Patterns

N-nitroso compounds can alter DNA not only by forming bulky adducts but also by adding alkyl groups to DNA bases, a process known as alkylation. nih.gov This includes methylation, the addition of a methyl group. While this compound would cause propylation, studies on related methylating N-nitroso compounds provide insight into the mechanism. Research has shown that certain N-nitroso compounds methylate DNA, and this reaction can be sequence-specific, tending to occur preferentially at particular guanine bases. nih.gov This suggests that the reactive intermediates formed from these compounds, such as diazonium ions, exhibit a degree of specificity in their interaction with the genome. nih.govlhasalimited.org

Alterations in DNA methylation patterns are a key area of epigenetic research. ega-archive.org These patterns are crucial for regulating gene expression and maintaining cell identity. mdpi.com Modern techniques like deep whole-genome bisulfite sequencing allow for the creation of detailed DNA methylation atlases for different cell types. ega-archive.org Such methods can be used to investigate whether exposure to a chemical like this compound leads to aberrant methylation or other alkylation patterns, which could disrupt gene function and contribute to disease processes. The analysis of methylation patterns across the genome can reveal if changes are localized to specific regions, such as transcription factor binding sites, which could have significant functional consequences. biorxiv.org

Enzymatic Modulation and Biotransformation of N Nitroso N Propylguanidine

Enzymes Crucial for N-Nitroso-N''-propylguanidine Bioactivation

The bioactivation of many N-nitroso compounds is a critical initiating step for their biological activity. dfg.de This process is primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. dfg.deacs.org The central mechanism involves the enzymatic α-hydroxylation of the carbon atom adjacent to the N-nitroso group. acs.orgmdpi.com This reaction creates an unstable α-hydroxy nitrosamine (B1359907) intermediate, which then undergoes spontaneous decomposition to form highly reactive electrophilic species, such as diazonium ions. dfg.deacs.org These electrophiles can subsequently alkylate cellular macromolecules like DNA, a key event in the initiation of carcinogenesis. acs.orgmdpi.com While specific data on this compound is limited, the enzymatic pathways are well-characterized for a range of other N-nitrosamines, providing a strong basis for understanding its likely metabolic activation.

Several specific CYP isoforms have been identified as key players in the metabolic activation of N-nitroso compounds. The particular enzyme involved can depend on the structure of the nitrosamine, including the size and nature of its alkyl groups. oup.comresearchgate.net

CYP2E1 : This enzyme is one of the most extensively studied in the context of nitrosamine metabolism. nih.gov It is highly effective at metabolizing low molecular weight and small-chain nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). oup.comnih.govnih.govaacrjournals.org Research using human liver microsomes has demonstrated a significant correlation between CYP2E1 activity and the demethylation of NDMA. oup.com Purified CYP2E1 shows the highest activity for activating NDMA and N-nitrosonornicotine (NNN) into genotoxic products. nih.gov The enzyme is inducible by substances like ethanol (B145695) and acetone, which can influence the rate of nitrosamine activation. nih.gov

CYP2B1 : This isoform, inducible by phenobarbital (B1680315), is also proficient in metabolizing various N-nitrosamines. nih.govnih.gov Studies have shown that purified CYP2B1 can catalyze the demethylation of both NDMA and N-nitrosomethylaniline (NMA). nih.gov Furthermore, CYP2B1 is capable of oxidizing both the methyl and butyl groups of N-nitrosobutylmethylamine, demonstrating its versatility. nih.gov It is believed to participate in the activation of NMA to its ultimate carcinogenic form by catalyzing both α-C-hydroxylation and denitrosation. nih.gov

CYP2C19 : While CYP2E1 is dominant for smaller nitrosamines, other enzymes like CYP2C19 may play a more significant role as the size of the N-nitroso compound increases. researchgate.net CYP2C19 is known to be involved in the bioactivation of certain environmental procarcinogens to reactive metabolites that can bind to DNA. researchgate.net For instance, CYP2C19 was identified as the most active enzyme in the bioactivation of N-nitroso propranolol (B1214883) to a genotoxicant in a panel of human cell lines. researchgate.net This enzyme is also involved in the detoxification pathway of N-oxidation for tobacco-specific nitrosamines, where it exhibits higher activity than several other isoforms. researchgate.net

Table 1: Roles of Specific Cytochrome P450 Enzymes in N-Nitroso Compound Bioactivation

| Enzyme | Primary Substrates (Examples) | Metabolic Reaction | Significance |

|---|---|---|---|

| CYP2E1 | N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), N-nitrosonornicotine (NNN) oup.comnih.gov | α-hydroxylation, N-dealkylation mdpi.comoup.com | Major enzyme for activating small-chain nitrosamines. oup.comnih.gov |

| CYP2B1 | N-nitrosodimethylamine (NDMA), N-nitrosomethylaniline (NMA), N-nitrosobutylmethylamine nih.govnih.govnih.gov | α-hydroxylation, N-dealkylation, Denitrosation nih.govnih.gov | Activates a range of nitrosamines; inducible by phenobarbital. nih.govnih.gov |

| CYP2C19 | N-nitroso propranolol, Tobacco-specific nitrosamines (e.g., NNK) researchgate.netresearchgate.net | Bioactivation to genotoxicants, N-oxidation researchgate.netresearchgate.net | Important for the metabolism of larger N-nitroso compounds. researchgate.net |

Enzymatic Inactivation and Detoxification Pathways for N-Nitroso Compounds

In parallel with bioactivation, organisms possess enzymatic pathways to inactivate and detoxify N-nitroso compounds, thereby mitigating their harmful potential. These detoxification routes include hydrolytic cleavage and denitrosation.

Denitrosation, the removal of the nitroso group, is another significant detoxification pathway for N-nitrosamines. mdpi.com This metabolic process competes with the bioactivation pathway of α-hydroxylation. mdpi.com Enzymatic denitrosation can occur through a cytochrome P450-dependent one-electron reduction of the nitrosamine molecule. nih.gov The process results in the release of nitric oxide (NO) and the corresponding amine. nih.gov This pathway is considered a detoxification route as it prevents the formation of the alkylating agents that result from α-hydroxylation. mdpi.com

Research on Modulating Enzyme Activity through Chemical Agents

Enzyme Induction : The expression and activity of CYP enzymes can be increased by exposure to certain chemicals. youtube.com For example, phenobarbital is a well-known inducer of the CYP2B family, while chronic ethanol consumption induces CYP2E1. nih.govnih.gov Some N-nitroso compounds themselves can act as inducers; for instance, ethylbutylnitrosamine and propylbutylnitrosamine have been shown to increase the activity of enzymes like dimethylnitrosamine N-demethylase I and the content of cytochrome P-450. nih.gov

Enzyme Inhibition : Conversely, enzyme inhibitors reduce the metabolic rate of their target enzymes. youtube.com This can be a protective mechanism if the enzyme is primarily involved in bioactivation. Specific inhibitors for CYP2E1, such as chlormethiazole, diallyl sulfide, and phenylethyl isothiocyanate, have been shown to have protective effects against liver injury in some models. mdpi.com Fomepizole is another recognized competitive inhibitor of CYP2E1. patsnap.com In contrast, some N-nitroso compounds like methylpropylnitrosamine (B57435) can decrease the activity of carcinogen-metabolizing enzymes. nih.gov

Table 2: Examples of Chemical Modulators for Enzymes Involved in N-Nitroso Compound Metabolism

| Enzyme Target | Modulator Type | Chemical Agent(s) | Effect |

|---|---|---|---|

| CYP2E1 | Inducer | Ethanol, Acetone, Isoniazid nih.gov | Increases enzyme activity, potentially enhancing bioactivation of small nitrosamines. nih.gov |

| CYP2E1 | Inhibitor | Chlormethiazole, Diallyl sulfide, Fomepizole mdpi.compatsnap.com | Decreases enzyme activity, potentially reducing bioactivation and toxicity. mdpi.compatsnap.com |

| CYP2B Family | Inducer | Phenobarbital nih.govnih.gov | Increases enzyme activity, affecting the metabolism of substrates like NMA. nih.govnih.gov |

| Carboxylesterase | Inhibitor | bis(p-nitrophenyl)phosphate aacrjournals.orgnih.gov | Inhibits hydrolytic detoxification of nitrosamides and nitrosocarbamates. aacrjournals.orgnih.gov |

| Various CYPs | Modulator | Ethylbutylnitrosamine, Propylbutylnitrosamine nih.gov | Induces activity of certain carcinogen-metabolizing enzymes. nih.gov |

| Various CYPs | Modulator | Methylpropylnitrosamine nih.gov | Decreases activity of certain carcinogen-metabolizing enzymes. nih.gov |

Quantitative Structure Activity Relationship Qsar and Computational Studies of N Nitroso N Propylguanidine

Development and Application of QSAR Models for Predicting Carcinogenic Potency and Mechanistic Activity

Quantitative Structure-Activity Relationship (QSAR) models are theoretical approaches increasingly used to assess the risks of environmental chemicals, as they can significantly reduce costs and animal testing. sciforum.net These models establish a mathematical correlation between the chemical structure of compounds and their biological activity, such as carcinogenic potency. ddg-pharmfac.net

For the broader class of N-nitroso compounds, which includes N-Nitroso-N''-propylguanidine, QSAR models have been developed to predict their carcinogenic potency, often expressed as the TD50 value (the chronic dose rate in mg/kg body weight/day that would cause tumors in half the test animals). sciforum.neteuropa.eu These models are built using a set of known nitroso-compounds and their experimentally determined potencies. sciforum.netresearchgate.net One study focusing on 26 nitroso-compounds developed a model that could explain approximately 86% of the variance in the observed carcinogenic activity, demonstrating a high predictive value for screening and priority testing. sciforum.netresearchgate.net

The development of these models involves calculating a wide range of molecular descriptors for each chemical. These descriptors fall into several categories:

0D, 1D, and 2D Descriptors: These are calculated from the molecular structure alone and can include constitutional indices (0D), topological indices (1D), and 2D-autocorrelations, which describe how the properties are distributed across the molecular graph. sciforum.netresearchgate.net

Physicochemical Properties: Parameters such as hydrophobicity, polarizability, and stericity are often included. nih.gov

Quantum Chemical Descriptors: Properties like ionization potential can be calculated to provide insight into the electronic aspects of the molecule's reactivity. nih.gov

A key aspect of QSAR modeling is identifying which descriptors are most influential. For example, in one model for nitroso-compounds, the presence of certain substructures like R—CX—R (where X is a heteroatom like O or N) was found to decrease carcinogenic activity. sciforum.net Conversely, the presence of CH3R/CH4 fragments was found to increase carcinogenic activity. researchgate.net The models can also identify "structural alerts," which are specific molecular fragments or features consistently associated with toxicity. researchgate.net

Table 1: Examples of Molecular Descriptors Used in QSAR Models for N-Nitroso Compounds and Their Influence on Carcinogenic Potency

| Descriptor Type | Example Descriptor | Influence on Carcinogenicity | Interpretation |

|---|---|---|---|

| Constitutional (0D) | nROR (Number of ether groups) | Negative | The presence of ether groups tends to decrease carcinogenic potency. |

| Topological (1D/2D) | JGI9 (Mean topological charge index of order 9) | Positive | Relates to molecular shape and branching, with higher values associated with increased potency. sciforum.net |

| Topological (1D/2D) | BEHm7 (Highest eigenvalue no. 7 of Burden matrix/weighted by atomic masses) | Negative | This descriptor relates to molecular topology; a negative correlation suggests specific structural arrangements decrease potency. sciforum.net |

| Quantum Chemical | Ionization Potential (IP) | Positive/Negative (context-dependent) | Indicates the ease of removing an electron; relates to the molecule's ability to participate in metabolic activation reactions. nih.gov |

| Physicochemical | Polarizability | Positive | Higher polarizability, which relates to how easily the electron cloud is distorted, is linked to higher toxicity. nih.govnih.gov |

These QSAR models, once validated, can be used to predict the carcinogenic potential of new or untested nitroso-compounds, including this compound, providing a valuable tool for regulatory decisions and prioritizing further experimental testing. researchgate.net

Computational Chemistry for Elucidating Reaction Mechanisms and Intermediates

While QSAR models predict if a compound is likely to be carcinogenic, computational chemistry aims to explain how. nih.govacs.org For N-nitroso compounds, carcinogenicity is not caused by the parent molecule itself but by highly reactive electrophilic intermediates formed during metabolic activation. nih.govacs.org Computational chemistry, particularly quantum chemical methods, provides a powerful lens to study these short-lived, unstable intermediates and the reaction pathways that produce them. nih.govacs.orgscispace.com

The generally accepted activation mechanism for carcinogenic nitrosamines involves enzymatic α-hydroxylation by Cytochrome P450 (CYP) enzymes. frontiersin.org This initial step is followed by a series of spontaneous transformations that ultimately generate a highly reactive diazonium ion, which is considered the ultimate carcinogen responsible for DNA alkylation. nih.govfrontiersin.org

Molecular Dynamics Simulations to Understand Intermediate Behavior in Solution

While quantum chemical calculations provide a static picture of reaction energetics, molecular dynamics (MD) simulations offer a dynamic view of how reactive intermediates behave over time in a realistic biological environment, such as in an aqueous solution. scispace.compnas.org MD simulations model the positions and motions of every atom in the system, including the reactive intermediate and the surrounding solvent (water) molecules. nih.gov

For a reactive species like a diazonium ion, MD simulations can reveal:

Solvent Effects: How water molecules arrange themselves around the reactive ion and how this "solvation shell" influences the ion's stability and reactivity.

Proton Transfer Dynamics: The mechanism of proton transfers, which are crucial in the decomposition of the α-hydroxynitrosamine. These simulations have shown that proton transfers can occur via a Grotthuss-style mechanism, where a proton is shuttled through a chain of several water molecules, rather than a simple direct transfer. acs.orguregina.ca

Lifetimes of Intermediates: MD simulations can estimate the lifetime of transient species. For example, simulations have been used to track the deprotonation times of intermediates, which can range from picoseconds to nanoseconds. uregina.ca

By simulating the behavior of these intermediates in an explicit solvent, MD provides a crucial link between the theoretical reaction pathways and the actual events occurring in a condensed phase, helping to predict whether an intermediate will be quenched by water or survive long enough to reach and damage DNA. pnas.orgresearchgate.net

Theoretical Investigations into the Energetics of DNA Adduct Formation

The final step in the carcinogenic mechanism is the covalent binding of the electrophilic intermediate to a nucleophilic site on a DNA base, forming a DNA adduct. dtic.milnih.gov Theoretical studies are essential for understanding the energetics of this critical event.

Using quantum chemical methods, researchers can model the reaction between the ultimate carcinogen (e.g., the alkyldiazonium ion) and a DNA base, most commonly guanine (B1146940), which is a frequent target. frontiersin.orgdtic.mil These calculations determine the reaction energies (how favorable the reaction is) and the activation energy barriers (how fast it is). frontiersin.org

Studies have shown that the alkylation of guanine by a diazonium ion is a strongly exothermic process, meaning it releases a significant amount of energy and is highly favorable. frontiersin.org For example, the reaction of the methyldiazonium ion (from NDMA) with the N7 position of guanine has a calculated reaction free energy of -95.5 kcal/mol. frontiersin.org The reaction can also occur at other sites, such as the O⁶ position of guanine, which is considered a particularly promutagenic lesion. dtic.mil

Advanced Analytical Methodologies for N Nitroso N Propylguanidine Research and Detection

Chromatography-Mass Spectrometry Techniques for Identification and Quantification

Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of N-nitroso compounds, providing both separation and highly specific detection.

High-Performance Liquid Chromatography (HPLC) combined with Electrospray Ionization Mass Spectrometry (ESI-MS) is a robust method for the analysis of a range of N-nitrosamines. rsc.org This technique is particularly advantageous for non-volatile N-nitroso compounds. nih.gov HPLC separates the components of a mixture based on their interactions with a stationary phase, and the eluting compounds are then ionized by ESI and detected by the mass spectrometer. nih.gov The use of reversed-phase C18 columns is common for the separation of N-nitrosoamino acids. nih.gov

Methodologies have been developed for the analysis of multiple N-nitrosamines in various matrices, including water. rsc.org These methods often employ a gradient elution with mobile phases such as water and methanol (B129727) or acetonitrile (B52724), often with additives like formic acid to improve ionization. rsc.orgnih.govlcms.cz The mass spectrometer can be operated in different modes, with heated electrospray ionization (HESI) in positive ionization mode being effective for many nitrosamines. rsc.org For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is frequently used. nih.govresearchgate.net

Key Parameters in HPLC-ESI-MS Analysis of N-Nitroso Compounds:

| Parameter | Typical Conditions/Options | Source(s) |

| Column | Reversed-phase C18, such as Hypersil GOLD or Acquity HSS T3 | nih.govlcms.cz |

| Mobile Phase | Gradient of water and an organic solvent (methanol or acetonitrile) with 0.1% formic acid | rsc.orgnih.govlcms.cz |

| Ionization | Electrospray Ionization (ESI), often in positive mode; Heated ESI (HESI) | rsc.orgnih.govnih.gov |

| Detection | Full scan MS, tandem MS (MS/MS) | nih.govlcms.cz |

Research has demonstrated the successful application of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution accurate mass (HRAM) mass spectrometry for the analysis of nine different N-nitrosamines in water samples. lcms.cz This approach offers a faster alternative to traditional gas chromatography methods. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS), particularly when used in tandem (GC-MS/MS), is a well-established and highly sensitive technique for the determination of volatile N-nitrosamines. kirj.eeturkjps.org In this method, the sample is first vaporized and separated in a gas chromatograph before being introduced into the mass spectrometer for detection. filab.fr The use of a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides excellent selectivity and low detection limits, which are crucial for trace analysis. restek.comedqm.eu

The choice of ionization technique is important. While standard electron ionization (EI) at 70 eV can cause extensive fragmentation of labile N-nitroso compounds, using a lower electron energy (e.g., 40 eV) can "soften" the ionization and produce more informative spectra. thermofisher.com Chemical ionization (CI) is another "soft" ionization technique that has been traditionally used for nitrosamine (B1359907) analysis. kirj.eethermofisher.com For sample preparation, liquid injection is often preferred for its simplicity and applicability to a wide range of nitrosamine volatilities. restek.com

Typical GC-MS/MS Method Parameters for Nitrosamine Analysis:

| Parameter | Typical Conditions/Options | Source(s) |

| Injection | Splitless or split mode liquid injection | turkjps.orgrestek.com |

| Column | Capillary columns like DM-WAX or DB-5 | turkjps.orgnih.gov |

| Carrier Gas | Helium | turkjps.orgnih.gov |

| Ionization | Electron Ionization (EI) or Chemical Ionization (CI) | kirj.eethermofisher.com |

| Detection | Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode | turkjps.orgedqm.eunih.gov |

GC-MS/MS methods have been successfully developed and validated for the quantification of various nitrosamines in different matrices, including drinking water and pharmaceutical products. turkjps.orggcms.cz These methods can achieve low limits of detection, often in the parts-per-billion (ppb) or even parts-per-trillion (ng/L) range. kirj.eegcms.cz

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM) is a highly sensitive and specific technique for quantifying trace levels of compounds in complex mixtures. nih.govwikipedia.org This method has become the preferred choice for the analysis of many nitrosamine impurities in pharmaceuticals and other matrices. researchgate.net

The process involves separating the compounds using liquid chromatography, followed by ionization and detection using a tandem mass spectrometer (typically a triple quadrupole). In MRM mode, the first quadrupole selects a specific precursor ion (the molecular ion of the target analyte), which is then fragmented in the collision cell. The third quadrupole is set to monitor for a specific product ion resulting from this fragmentation. This precursor-to-product ion transition is highly specific to the target compound, significantly reducing background noise and improving sensitivity. nih.govwikipedia.org

Advantages of LC-MS/MS with MRM for Nitrosamine Analysis:

High Sensitivity: Capable of detecting nitrosamines at very low concentrations. nih.govnih.gov

High Selectivity: The specificity of MRM transitions minimizes interference from other compounds in the matrix. researchgate.netnih.gov

Robust Quantification: Provides accurate and precise quantitative results. nih.govwaters.com

Versatility: Applicable to a wide range of N-nitroso compounds, including those that are not amenable to GC analysis. researchgate.net

LC-MS/MS methods with MRM have been developed for the simultaneous determination of multiple nitrosamine impurities in various products. nih.govnih.gov These methods are validated according to regulatory guidelines to ensure their accuracy, precision, and robustness. nih.govnih.gov

Specialized Detection Methods for N-Nitroso Compounds and Their Metabolites

Beyond standard chromatography-mass spectrometry, specialized detectors and methods have been developed to enhance the selectivity and accuracy of N-nitroso compound analysis.

The Thermal Energy Analyzer (TEA) is a highly selective and sensitive detector for N-nitroso compounds. labcompare.comusp.org Its operation is based on the thermal cleavage of the N-NO bond, which releases a nitric oxide (NO) radical. labcompare.comusp.org This NO radical then reacts with ozone in the detector to produce electronically excited nitrogen dioxide (NO2*), which emits light upon relaxation. This chemiluminescence is detected by a photomultiplier tube. labcompare.comusp.org

While TEA can be coupled directly with gas chromatography (GC-TEA) for the analysis of volatile nitrosamines, its use with HPLC for non-volatile compounds was initially challenging due to the incompatibility of aqueous mobile phases. filab.frfilab.froup.com To overcome this, post-column reaction techniques were developed. oup.com In this setup, the eluent from the HPLC column is mixed with a reagent that facilitates the cleavage of the N-NO bond before entering the TEA detector. oup.com This allows for the sensitive and selective detection of both volatile and non-volatile N-nitroso compounds separated by HPLC. oup.com

The TEA detector is known for its high selectivity for nitroso-containing compounds, which minimizes matrix interference that can be an issue with mass spectrometry. labcompare.compharmtech.com

Principle of TEA Detection:

Separation: Compounds are separated by GC or HPLC. labcompare.comoup.com

Pyrolysis/Chemical Reaction: The N-NO bond is cleaved, releasing a nitric oxide (NO) radical. labcompare.comusp.org

Chemiluminescence Reaction: The NO radical reacts with ozone (O3) to form excited nitrogen dioxide (NO2*). labcompare.comusp.org

Detection: The excited NO2* relaxes and emits light, which is detected by a photomultiplier. labcompare.comusp.org

Isotope dilution analysis is a powerful technique for achieving highly accurate and precise quantification in mass spectrometry-based methods. nih.govnih.gov This method involves adding a known amount of a stable isotope-labeled analog of the target analyte (e.g., deuterated or 13C-labeled) to the sample before processing and analysis. rsc.orgnih.gov This isotopically labeled compound serves as an internal standard.

Because the internal standard is chemically identical to the analyte, it behaves the same way during sample extraction, cleanup, and chromatographic separation. nih.gov Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of variations in sample recovery or instrument response. nih.govnih.gov

Isotope dilution methods are widely used in the analysis of N-nitrosamines by both GC-MS/MS and LC-MS/MS to ensure the reliability of the quantitative results, especially when dealing with complex matrices and low analyte concentrations. rsc.orgnih.govresearchgate.net The use of direct isotopic analogues for each analyte is the gold standard for accurate quantification. nih.gov

Method Validation in Research Contexts (e.g., Specificity, Sensitivity, Linearity, Reproducibility)

The robust and reliable quantification of N-Nitroso-N''-propylguanidine in various matrices is contingent upon the thorough validation of the analytical methods employed. Method validation ensures that the chosen analytical procedure is suitable for its intended purpose, providing accurate and reproducible data. researchgate.netmdpi.com Key validation parameters, as stipulated by guidelines from bodies like the International Council for Harmonisation (ICH), include specificity, sensitivity, linearity, and reproducibility. researchgate.netpnrjournal.com Advanced analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS), are frequently utilized for their ability to detect trace levels of nitrosamine impurities. nih.govchromatographyonline.com

Specificity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. mdpi.com In the analysis of this compound, especially within complex matrices like pharmaceutical drug substances, specificity is crucial to avoid interference and false-positive results. lcms.cz

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods achieve specificity by chromatographically separating the target analyte from other compounds. mdpi.com The use of a mass spectrometer as a detector further enhances specificity. Techniques like high-resolution mass spectrometry (HRMS) and triple quadrupole mass spectrometry (MS/MS) are employed for this purpose. thermofisher.comfda.gov

In MS/MS methods, specificity is established by monitoring multiple reaction monitoring (MRM) transitions. pnrjournal.comlcms.cz This involves selecting a specific precursor ion (the molecular ion of this compound) and then monitoring for one or more of its specific product ions created through fragmentation. The ratio of these product ions serves as a fingerprint for the compound, confirming its identity and providing excellent selectivity against background interference. pnrjournal.comchromatographyonline.com For instance, a method developed for a nitrosamine impurity can demonstrate excellent separation between the impurity and the Active Pharmaceutical Ingredient (API), ensuring no interference from the main drug component. lcms.cz

Sensitivity

The sensitivity of an analytical method for this compound is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ).

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. psu.edu

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. psu.edu

Given the potential risks associated with nitrosamines, methods must be sensitive enough to detect them at extremely low levels, often in the parts per million (ppm) or parts per billion (ppb) range. nih.govlcms.cz The required LOQ is often set at or below 10% of the acceptable intake limit. waters.com LC-MS/MS methods are preferred for their high sensitivity, which is achieved by optimizing MRM transitions and mass spectrometer source parameters. nih.govlcms.cz

The following table presents typical sensitivity values achieved for various N-nitrosamine impurities using LC-MS/MS and GC-MS techniques, illustrating the performance expected from a validated method for this compound.

Table 1: Illustrative Sensitivity of Analytical Methods for Nitrosamine Impurities

| Analyte/Method | LOD | LOQ | Matrix/Concentration | Source |

| N-nitroso N-desmethyl diphenhydramine (B27) (LC/MS/MS) | 0.05 ng/mL (0.01 ppm) | 0.1 ng/mL (0.02 ppm) | 5 mg/mL Test Concentration | lcms.cz |

| N-nitroso-atenolol (LC-MS/MS) | 0.2 ng/mL (0.30 ng/mg) | 0.5 ng/mL (0.75 ng/mg) | API and Drug Product | mdpi.com |

| N-nitroso-propranolol (LC-HRMS) | 0.015 ppm | 0.05 ppm | Propranolol (B1214883) HCl Oral Solution | fda.gov |

| N-nitrososarcosine (LC-MS/MS) | 27.3 ng/g | 91.0 ng/g | Tobacco | psu.edu |

| Various Nitrosamines (GC-MS) | 0.02 ng/mL - 0.1 ng/mL | Not Specified | Cough Syrup | chromatographyonline.com |

Linearity

Linearity demonstrates that the response of an analytical procedure is directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of standard solutions of this compound at different concentrations. A calibration curve is generated by plotting the instrument response against the known concentration of the analyte.

The linearity of the method is confirmed if the plot is a straight line. This relationship is mathematically expressed by the correlation coefficient (R²) or the coefficient of determination (r²), which should ideally be very close to 1.000, often greater than 0.99. thermofisher.compsu.edu The linear range is the span of concentrations between the upper and lower limits for which the method has been shown to be linear. pnrjournal.com For example, a validated method for a nitrosamine impurity showed a linear range from 0.05 ng/mL to 10 ng/mL with an R² value of 0.9992. lcms.cz

Table 2: Example Linearity Data for Nitrosamine Analysis

| Analyte/Method | Linear Range | Correlation Coefficient (R²) | Weighting | Source |

| N-nitroso N-desmethyl diphenhydramine (LC/MS/MS) | 0.05 - 10 ng/mL | 0.9992 | 1/x² | lcms.cz |

| N-nitroso-atenolol (LC-MS/MS) | 0.5 - 80 ng/mL | > 0.99 | Not specified | mdpi.com |

| N-nitroso-propranolol (LC-MS/MS) | 0.01 - 100 ng/mL | 0.998 | 1/X | waters.com |

| Nine Nitrosamines (LC-HRAM) | 0.1 - 20 ng/mL | > 0.99 | Not specified | thermofisher.com |

| N-nitrososarcosine (LC-MS/MS) | 3 - 2000 ng/mL | ≥ 0.999 | Not specified | psu.edu |

Reproducibility

Reproducibility assesses the precision of a method under varied conditions, such as different analysts, laboratories, or equipment. A closely related parameter, repeatability (or intra-assay precision), measures the precision over a short interval of time with the same analyst and equipment. mdpi.com Both are typically expressed as the relative standard deviation (%RSD) of a series of measurements.

For a method to be considered reproducible and precise, the %RSD values should be within acceptable limits, which can vary depending on the concentration level being measured. For trace impurity analysis, a %RSD of less than 15% is often required. lcms.czfda.gov Reproducibility is often checked by making multiple injections of a standard at the LOQ level. lcms.cz

Accuracy, often evaluated alongside reproducibility, is determined by performing recovery studies. This involves spiking a blank matrix with a known amount of the analyte and measuring the concentration with the analytical method. The recovery is calculated as the percentage of the measured amount relative to the added amount. Acceptable recovery is typically within a range of 80% to 120%. researchgate.netfda.gov

Table 3: Illustrative Reproducibility and Recovery Data for Nitrosamine Analysis

| Analyte/Method | Parameter | Concentration | Result (%RSD or %Recovery) | Source |

| N-nitroso N-desmethyl diphenhydramine (LC/MS/MS) | Reproducibility (%RSD) | LOQ (0.1 ng/mL) | 6.6% (n=7) | lcms.cz |

| N-nitroso-propranolol (LC-MS/MS) | Precision (%RSD) | 0.5 ppm & 5 ppm | < 2% (n=6) | waters.com |

| N-nitroso-propranolol (LC-MS/MS) | Accuracy (%Recovery) | 0.05, 0.5, 5 ppm | 89.3 - 104.6% | waters.com |

| N-nitrososarcosine (LC-MS/MS) | Precision (%RSD) | Not Specified | 7.94% (n=100) | psu.edu |

| N-nitroso-atenolol (LC-MS/MS) | Accuracy (%Recovery) | 10 - 400% of limit | 98.2 - 101.5% | mdpi.com |

| Various Nitrosamines (UPLC-TQ-MS/MS) | Accuracy (%Recovery) | Not Specified | 80 - 120% | researchgate.net |

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling N-Nitroso-N''-propylguanidine in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to minimize inhalation exposure, as recommended for structurally similar N-nitroso compounds .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, which may cause irritation .

- Storage : Store at 0–6°C in tightly sealed, light-resistant containers to prevent degradation .

- Emergency Protocols : For spills, absorb with inert materials (e.g., sand) and dispose of as hazardous waste .

Q. How can researchers ensure accurate quantification of this compound in complex matrices (e.g., biological samples)?

- Methodological Answer :

- Isotopic Labeling : Use deuterated analogs (e.g., N-Nitrosodi-n-propyl-d14-amine) as internal standards to correct for matrix interference and ionization efficiency .